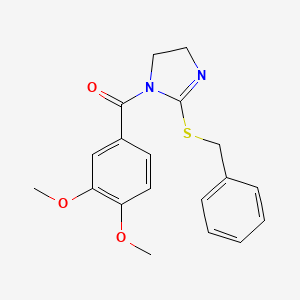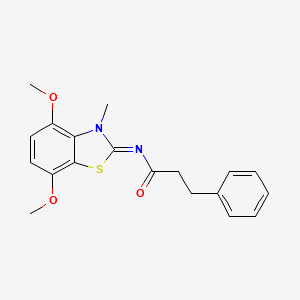![molecular formula C23H22ClN3O4 B2495084 8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride CAS No. 2305256-02-2](/img/structure/B2495084.png)
8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to the subject involves multiple steps, including efficient condensation reactions and the use of protective groups. For example, the fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for the protection of hydroxy-groups during synthesis, showcasing a method that maintains functional group integrity while other reactions proceed (Gioeli & Chattopadhyaya, 1982). Additionally, the synthesis of imidazo[1,2-a]pyridine derivatives highlights the use of combinatorial chemistry to create compounds with potential medicinal and biological relevance (Marandi, 2018).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized through various spectroscopic techniques, including IR, 1H, 13C NMR, and Mass spectroscopy. These methods provide insights into the stability and the detailed structural configuration of synthesized products, as demonstrated in the synthesis of related imidazo[1,2-a]pyridine derivatives (Marandi, 2018).
Chemical Reactions and Properties
The reactivity of such compounds is notable, with the fluoren-9-ylmethoxycarbonyl (Fmoc) group being a key component in synthetic strategies due to its ability to be removed conveniently under mild conditions, leaving other sensitive groups unaffected (Gioeli & Chattopadhyaya, 1982). This property is critical in the synthesis of complex molecules where selective deprotection is required.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, are essential for understanding their behavior in various environments. These properties influence the compound's application in biological systems and its overall stability under different conditions.
Chemical Properties Analysis
Chemical properties, such as reactivity with other functional groups, stability under various chemical conditions, and the ability to undergo specific reactions, are pivotal. The protective groups used in synthesis, like the Fmoc group, play a significant role in determining the chemical behavior of these compounds (Gioeli & Chattopadhyaya, 1982).
Scientific Research Applications
Chemical Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is notable for its role in protecting hydroxy-groups in chemical synthesis. This group can be removed by the action of triethylamine in dry pyridine solution, making it useful in complex chemical syntheses where other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).
Medicinal Chemistry
In medicinal chemistry, derivatives of the compound have been studied for their potential as NMDA receptor antagonists. X-ray studies have characterized these derivatives, revealing the importance of the molecule's configuration in determining its molecular complexity and potential pharmacophoric parameters (Bombieri et al., 2005).
Combinatorial Chemistry
This compound is also significant in the field of combinatorial chemistry. It has been used in one-pot synthesis processes, leading to the creation of novel materials with applications in medicinal and biological sciences. This highlights its versatility in creating diverse chemical structures (Marandi, 2018).
Organic Dye Synthesis
The compound has been utilized in the synthesis of organic dyes. Its derivatives have shown significant potential in creating dyes with large Stokes shifts and high absolute quantum yields, making them useful in applications requiring fluorescence with fast-response characteristics (Marchesi et al., 2019).
Antibacterial Research
Derivatives of this compound have been synthesized and evaluated for their antibacterial activity. These studies contribute to the ongoing research in developing new antibacterial agents, demonstrating the compound's relevance in pharmaceutical research (Asahina et al., 2008).
Safety And Hazards
- Safety information is not readily available for this specific compound.
- Always handle chemicals with proper precautions and follow safety guidelines.
Future Directions
- Further research could explore its applications in peptide-based drug development or other areas.
Feel free to ask if you need more information or have additional questions! 😊
properties
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4.ClH/c27-22(28)20-12-26-11-5-10-19(21(26)24-20)25-23(29)30-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18;/h1-4,6-9,12,18-19H,5,10-11,13H2,(H,25,29)(H,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZVESQRVKGNKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC(=CN2C1)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


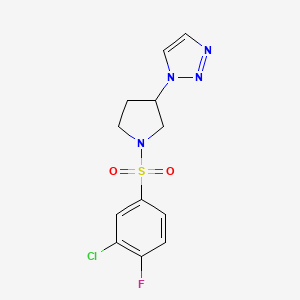
![3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2495009.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2495011.png)
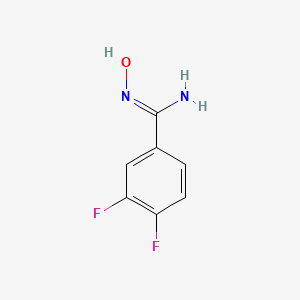
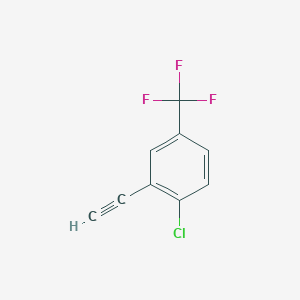
![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2495015.png)
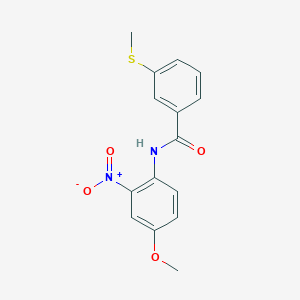
![3-(benzylthio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2495017.png)
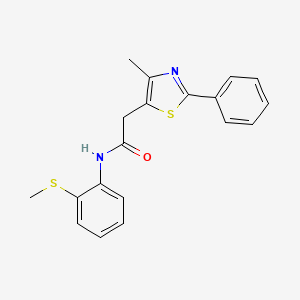
![Methyl 5-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2495020.png)
![N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2495021.png)
